molecular formula C8H9FO2S B14220137 1-Fluoro-2-(methanesulfonyl)-3-methylbenzene CAS No. 828270-64-0

1-Fluoro-2-(methanesulfonyl)-3-methylbenzene

Katalognummer: B14220137
CAS-Nummer: 828270-64-0
Molekulargewicht: 188.22 g/mol
InChI-Schlüssel: KFSIEPKBEWIIAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-2-(methanesulfonyl)-3-methylbenzene is an organic compound with the molecular formula C8H9FO2S This compound is characterized by a benzene ring substituted with a fluorine atom, a methanesulfonyl group, and a methyl group

Eigenschaften

CAS-Nummer

828270-64-0

Molekularformel

C8H9FO2S

Molekulargewicht

188.22 g/mol

IUPAC-Name

1-fluoro-3-methyl-2-methylsulfonylbenzene

InChI

InChI=1S/C8H9FO2S/c1-6-4-3-5-7(9)8(6)12(2,10)11/h3-5H,1-2H3

InChI-Schlüssel

KFSIEPKBEWIIAY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)F)S(=O)(=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-2-(methanesulfonyl)-3-methylbenzene typically involves the introduction of the fluorine and methanesulfonyl groups onto the benzene ring. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base like pyridine .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Fluoro-2-(methanesulfonyl)-3-methylbenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as hydroxide ions or amines.

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The methanesulfonyl group can be reduced to a thiol group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of thiol derivatives.

Wissenschaftliche Forschungsanwendungen

1-Fluoro-2-(methanesulfonyl)-3-methylbenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Fluoro-2-(methanesulfonyl)-3-methylbenzene involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the methanesulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. These interactions can affect the compound’s behavior in chemical reactions and biological systems .

Vergleich Mit ähnlichen Verbindungen

    1-Fluoro-2-methylbenzene: Lacks the methanesulfonyl group, resulting in different reactivity and applications.

    1-Fluoro-4-methanesulfonyl-2-nitrobenzene:

Uniqueness: 1-Fluoro-2-(methanesulfonyl)-3-methylbenzene is unique due to the presence of both the fluorine and methanesulfonyl groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific synthetic applications and research purposes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.